N'-[(5-bromo-2-thienyl)methylene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter biological pathways. The presence of the nitro group and the Schiff base moiety allows for various interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromothiophen-2-yl)methylidene]-2-chlorobenzohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both the bromothiophene and nitrobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8BrN3O3S |
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Molecular Weight |
354.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C12H8BrN3O3S/c13-11-6-5-10(20-11)7-14-15-12(17)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17)/b14-7+ |
InChI Key |
UTXNTDHFOKRLKH-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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